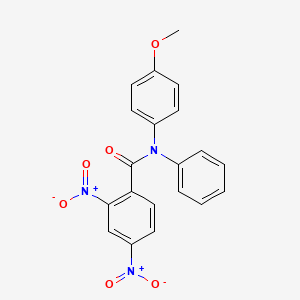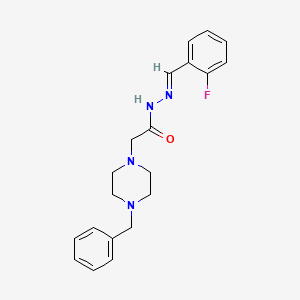![molecular formula C18H20O2S2 B11968945 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- CAS No. 50766-69-3](/img/structure/B11968945.png)
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- is an organic compound with the molecular formula C18H20O2S2. It is a derivative of 1,3-dithiane, a heterocyclic compound containing two sulfur atoms. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dithiane derivatives are typically synthesized through the reaction of 1,3-propanedithiol with aldehydes or ketones. For 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]-, the synthesis involves the reaction of 1,3-propanedithiol with 3-methoxy-4-(phenylmethoxy)benzaldehyde under acidic conditions to form the dithiane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiane derivatives often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may include additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The dithiane ring can be reduced to form the corresponding thiol or hydrocarbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Aplicaciones Científicas De Investigación
1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through the Corey-Seebach reaction.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- involves the formation of carbon-carbon bonds through nucleophilic addition reactions. The dithiane ring acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes or ketones to form new carbon-carbon bonds. This process is facilitated by the presence of the sulfur atoms, which stabilize the negative charge on the carbon atom adjacent to the sulfur .
Comparación Con Compuestos Similares
1,3-Dithiane: The parent compound, used as a carbonyl protecting group and in umpolung reactions.
2-Phenyl-1,3-dithiane: A derivative used in the preparation of benzaldehyde derivatives.
1,4-Dithiane: A similar compound with different reactivity and applications.
Uniqueness: 1,3-Dithiane, 2-[3-methoxy-4-(phenylmethoxy)phenyl]- is unique due to the presence of the methoxy and phenylmethoxy groups, which provide additional functionalization and reactivity. These groups can participate in further chemical reactions, making this compound a versatile building block in organic synthesis .
Propiedades
Número CAS |
50766-69-3 |
|---|---|
Fórmula molecular |
C18H20O2S2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
2-(3-methoxy-4-phenylmethoxyphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20O2S2/c1-19-17-12-15(18-21-10-5-11-22-18)8-9-16(17)20-13-14-6-3-2-4-7-14/h2-4,6-9,12,18H,5,10-11,13H2,1H3 |
Clave InChI |
RFHQMIDUVXKSTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2SCCCS2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968867.png)

![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11968874.png)
![isopropyl (2E)-2-(4-butoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968876.png)
![Methyl {[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11968881.png)

![2-Hydroxy-4-(((2-thioxobenzo[d]oxazol-3(2H)-yl)methyl)amino)benzoic acid](/img/structure/B11968890.png)

![2,6-Diphenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B11968899.png)
![4-Bromo-2-[({2-[(5-bromo-2-hydroxybenzylidene)amino]phenyl}imino)methyl]phenol](/img/structure/B11968903.png)
![4-[2-(Methanesulfonamido)ethoxy]-3-methoxybenzoic acid](/img/structure/B11968912.png)
![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)


